2-methoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-methoxy-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-14-3-5-15(6-4-14)21-8-7-18-17(21)20-11-9-19(10-12-20)16(22)13-23-2;/h3-8H,9-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSARQVQJZRURQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)COC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves the following steps:
Starting Materials: : 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine and 2-methoxyacetyl chloride.
Reaction: : The starting materials are reacted under basic conditions (e.g., in the presence of a base such as triethylamine) to form the desired compound.
Purification: : The crude product is purified using standard techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: : The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
On an industrial scale, the synthesis process may involve larger reaction vessels and more stringent controls on reaction conditions to ensure high yield and purity. Continuous flow reactors and automated processes may also be employed to optimize production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically with strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring or piperazine moiety can be replaced by other substituents.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : A variety of organic solvents such as ethanol, methanol, dichloromethane, or acetonitrile.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products Formed from These Reactions
Oxidation Products: : Various oxidized forms of the p-tolyl and imidazole groups.
Reduction Products: : Reduced versions of the same groups, potentially including alcohols or amines.
Substitution Products: : Compounds where the original substituents are replaced by different functional groups, leading to derivatives with potentially unique properties.
Scientific Research Applications
The compound 2-methoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : In studies related to its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic effects, including as an antimicrobial, antifungal, or anticancer agent.
Industry: : Can be used as an intermediate in the synthesis of pharmaceuticals or other bioactive compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, which may include enzymes, receptors, or DNA. The imidazole ring is known to interact with metal ions and proteins, leading to inhibition or activation of biological processes. Piperazine derivatives are often noted for their interactions with the central nervous system, suggesting potential pharmacological activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural and functional distinctions between the target compound and related derivatives:
Functional Group Impact on Pharmacological Properties
- Methoxy vs. Chloro Substituents : The target compound’s methoxy group (electron-donating) may improve solubility and reduce cytotoxicity compared to chloro-substituted derivatives (e.g., ), which are more lipophilic and associated with CNS activity .
- Imidazole Variations : The p-tolyl-imidazole in the target compound likely enhances selectivity for hydrophobic binding pockets, contrasting with benzoimidazole derivatives (e.g., ) that exhibit dual histamine receptor affinity due to extended aromaticity.
Research Findings and Therapeutic Implications
Receptor Binding and Selectivity
Antimicrobial and Antifungal Potential
- The dioxolane-imidazole analog () shares structural motifs with ketoconazole, a known antifungal agent. The target compound’s methoxy group may reduce hepatotoxicity risks compared to dichlorophenyl derivatives .
- Simple chloro-ethanone derivatives () exhibit antifungal activity via membrane disruption, a mechanism less likely for the target compound due to its polar methoxy group.
Biological Activity
2-Methoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride (CAS Number: 1189462-30-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and its relevance in therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of both imidazole and piperazine moieties, which are often associated with diverse pharmacological effects. The molecular formula is , with a molecular weight of 350.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H23ClN4O2 |
| Molecular Weight | 350.8 g/mol |
| CAS Number | 1189462-30-3 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole ring is known for its role in interacting with biological macromolecules, while the piperazine structure contributes to the compound's ability to penetrate cellular membranes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, suggesting potential as an antimicrobial agent. For instance, it exhibited an IC50 value against Staphylococcus aureus at concentrations comparable to established antibiotics.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies demonstrated that it significantly reduced cell viability in MCF-7 cells, with an IC50 value of approximately 18 µM. This effect was attributed to the induction of apoptosis through caspase activation and PARP inhibition, similar to effects observed with known chemotherapeutic agents like Olaparib .
Anti-Tubercular Activity
Another area of interest is the anti-tubercular activity of this compound. In a study focused on synthesizing novel anti-tubercular agents, derivatives related to this compound were tested against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM for some derivatives .
Study on Breast Cancer Cells
In a study published in April 2022, compounds structurally related to this compound were synthesized and evaluated for their effects on human breast cancer cells. The results indicated that these compounds inhibited PARP activity and increased apoptosis markers (H2AX phosphorylation and caspase activity), highlighting their potential as anti-cancer agents .
Synthesis and Evaluation of Anti-Tubercular Agents
Research conducted in March 2020 focused on synthesizing derivatives of imidazole-piperazine compounds for anti-tubercular testing. The study found that certain derivatives exhibited significant inhibitory effects on Mycobacterium tuberculosis, emphasizing the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-methoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step reactions, typically starting with functionalization of the piperazine core. For example, nucleophilic substitution reactions introduce the imidazole moiety, followed by coupling with the methoxyphenyl group. Key steps include:
- Piperazine functionalization : Reacting piperazine with 1-(p-tolyl)-1H-imidazole-2-carbaldehyde under reflux in anhydrous tetrahydrofuran (THF) with a catalytic base like triethylamine .
- Ethanone linkage : The methoxy group is introduced via alkylation or acylation, often using 2-methoxyacetyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Hydrochloride salt formation : The final product is precipitated by adding concentrated HCl to the reaction mixture, followed by recrystallization from ethanol/water .
- Optimization : Reaction temperature, solvent polarity (e.g., DMF for polar intermediates), and stoichiometry are critical. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. How is structural purity confirmed post-synthesis?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the integration and chemical environment of the methoxy, imidazole, and piperazine groups. For example, the methoxy proton appears as a singlet near δ 3.3–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 413.2) and fragments corresponding to the piperazine-imidazole cleavage .
- HPLC : A reverse-phase C18 column with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What safety protocols are recommended for handling this compound?
- Precautions : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. In case of spills, collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a sealed container at 2–8°C, protected from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How can contradictions in reported spectral or crystallographic data be resolved?
- Strategies :
- X-ray crystallography : Use SHELX or CCP4 software to refine crystal structures. For example, SHELXL can resolve disorder in the piperazine ring by applying restraints to bond lengths and angles .
- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values (e.g., using Gaussian09 with the B3LYP/6-311+G(d,p) basis set) to validate tautomeric forms of the imidazole ring .
Q. What experimental strategies identify the compound’s biological targets?
- In vitro assays :
- Receptor binding : Screen against GPCR panels (e.g., histamine H1/H4 receptors) using radioligand displacement assays (IC₅₀ values) .
- Enzyme inhibition : Test activity against sphingosine-1-phosphate lyase (S1PL) via LC-MS quantification of sphingosine-1-phosphate levels in cell lysates .
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like cyclooxygenase-2 (COX-2), guided by the compound’s methoxy and imidazole pharmacophores .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., FaSSIF/FeSSIF media) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. CYP450 inhibition assays identify metabolic pathways .
- In vivo studies : Administer orally to rodents and measure plasma half-life (t₁/₂) and bioavailability. Lymphocyte count reduction (a biomarker for S1PL inhibition) can validate target engagement .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 50% vs. 70%)?
- Root causes : Variability in imidazole coupling efficiency due to residual moisture or incomplete piperazine activation.
- Resolution :
- Process optimization : Use molecular sieves during imidazole coupling to scavenge water .
- Quality control : Pre-purify intermediates via column chromatography before proceeding to the next step .
Q. Why do computational docking results conflict with experimental binding data?
- Factors :
- Conformational flexibility : The piperazine ring’s chair-boat transitions may alter binding poses. Perform molecular dynamics (MD) simulations (e.g., 100 ns in GROMACS) to sample conformers .
- Protonation state : The imidazole nitrogen (pKa ~6.5) may be charged at physiological pH, affecting docking scores. Use PROPKA to predict ionization states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
